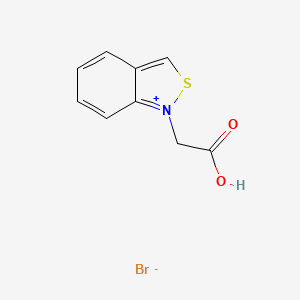
1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide is a chemical compound that belongs to the class of benzothiazolium salts It is characterized by the presence of a carboxymethyl group attached to the benzothiazolium ring, with a bromide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide typically involves the reaction of 2-mercaptobenzothiazole with bromoacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium ring to its corresponding benzothiazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group or the benzothiazolium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazolium compounds.
Scientific Research Applications
1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds or ionic interactions with active sites, while the benzothiazolium ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Carboxymethyl)pyridine-1-ium bromide
- 1-(2-Carboxymethyl)-1-methylmorpholin-1-ium bromide
- 1-(2-Carboxymethyl)-1-methylpyrrolidin-1-ium bromide
Comparison: 1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide is unique due to the presence of the benzothiazolium ring, which imparts distinct electronic and steric properties compared to the pyridine, morpholine, and pyrrolidine analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
50609-32-0 |
|---|---|
Molecular Formula |
C9H8BrNO2S |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
2-(2,1-benzothiazol-1-ium-1-yl)acetic acid;bromide |
InChI |
InChI=1S/C9H7NO2S.BrH/c11-9(12)5-10-8-4-2-1-3-7(8)6-13-10;/h1-4,6H,5H2;1H |
InChI Key |
GTXRRHTWGCMFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CS[N+](=C2C=C1)CC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















